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Compound of Interest

Compound Name: 7-Methoxybenzofuran-3(2H)-one

Cat. No.: B1586649 Get Quote

This technical guide provides an in-depth analysis of the spectral data for 7-
Methoxybenzofuran-3(2H)-one (CAS No: 7169-37-1), a key intermediate in the synthesis of

various biologically active compounds. This document is intended for researchers, scientists,

and professionals in the field of drug development and organic chemistry, offering a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. The causality behind experimental choices and the interpretation of spectral

features are explained to provide a practical and self-validating understanding of the molecule's

structural characteristics.

Introduction
7-Methoxybenzofuran-3(2H)-one, with the molecular formula C₉H₈O₃, is a heterocyclic

compound of significant interest in medicinal chemistry.[1] Its structural backbone is a common

motif in a variety of natural products and synthetic molecules exhibiting a wide range of

biological activities. Accurate and comprehensive spectral analysis is paramount for its

unambiguous identification, quality control, and as a foundation for the structural

characterization of its derivatives. This guide presents a detailed interpretation of its ¹H NMR,

¹³C NMR, IR, and MS spectra, providing a foundational dataset for researchers.

The structure of 7-Methoxybenzofuran-3(2H)-one is depicted below, with atom numbering

used for the subsequent spectral assignments.

Caption: Molecular Structure of 7-Methoxybenzofuran-3(2H)-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The following sections detail the ¹H and ¹³C NMR spectral data and their

interpretation.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring protons.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.29 t 1H 8.1 H-5

6.94 d 1H 8.1 H-4

6.89 d 1H 8.1 H-6

4.63 s 2H - H-2

3.91 s 3H - -OCH₃

Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

Sample Preparation: A sample of 7-Methoxybenzofuran-3(2H)-one (typically 5-10 mg) is

dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in

a 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent proton

signals that would obscure the analyte signals.

Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer, for instance,

a 400 MHz instrument.

Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
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a relaxation delay to ensure quantitative integration, and a spectral width that encompasses

all proton resonances.

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. The chemical shifts are

referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

The ¹H NMR spectrum of 7-Methoxybenzofuran-3(2H)-one shows distinct signals

corresponding to the aromatic, methylene, and methoxy protons.

Aromatic Region (δ 6.8-7.3 ppm): The three protons on the benzene ring appear in this

region. The proton at the 5-position (H-5) is expected to be a triplet due to coupling with the

two adjacent protons (H-4 and H-6). This is observed at 7.29 ppm with a coupling constant of

8.1 Hz. The protons at the 4- and 6-positions (H-4 and H-6) each appear as a doublet, as

they are coupled to H-5. These are observed at 6.94 ppm and 6.89 ppm, respectively, both

with a coupling constant of 8.1 Hz.

Methylene Protons (δ 4.63 ppm): The two protons at the 2-position (H-2) are adjacent to a

carbonyl group and an ether oxygen, which deshields them, causing them to resonate at a

relatively high chemical shift for methylene protons. They appear as a singlet at 4.63 ppm,

indicating no adjacent protons to couple with.

Methoxy Protons (δ 3.91 ppm): The three protons of the methoxy group (-OCH₃) are in a

shielded environment and appear as a sharp singlet at 3.91 ppm.

NMR Data Acquisition and Analysis

Sample Preparation NMR SpectrometerInsert Sample FID AcquisitionPulse Sequence Data ProcessingFourier Transform Spectral InterpretationAssign Peaks

Click to download full resolution via product page

Caption: Workflow for NMR Spectral Analysis.

¹³C NMR Spectral Data
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The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

197.9 C-3 (C=O)

159.2 C-7a

147.1 C-7

126.9 C-5

120.9 C-3a

118.8 C-4

111.9 C-6

74.3 C-2

56.1 -OCH₃

Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

Instrument Setup: The experiment is performed on the same NMR spectrometer.

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This

technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak

for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due

to the lower natural abundance of the ¹³C isotope.

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing,

and baseline correction. Chemical shifts are referenced to the deuterated solvent signal

(e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms.
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Carbonyl Carbon (δ 197.9 ppm): The carbonyl carbon (C-3) is highly deshielded and appears

at the lowest field, which is characteristic for ketone carbonyls.

Aromatic Carbons (δ 111-159 ppm): The six aromatic carbons of the benzene ring are

observed in this region. The carbons attached to the oxygen atoms (C-7a and C-7) are the

most deshielded within this group. The quaternary carbons (C-7a and C-3a) can be

distinguished from the protonated carbons by their typically lower intensity.

Methylene Carbon (δ 74.3 ppm): The methylene carbon (C-2) is attached to an oxygen atom,

which causes a significant downfield shift.

Methoxy Carbon (δ 56.1 ppm): The carbon of the methoxy group (-OCH₃) appears at a

typical chemical shift for such functionalities.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

1705 Strong C=O stretch (ketone)

1605, 1485 Medium C=C stretch (aromatic)

1280 Strong C-O stretch (aryl ether)

1080 Strong C-O stretch (aliphatic ether)

Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

Sample Preparation: For a solid sample, a small amount is typically mixed with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed

directly on the ATR crystal.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first

recorded. Then, the sample spectrum is recorded. The instrument passes infrared radiation

through the sample and measures the amount of radiation absorbed at each wavelength.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

The IR spectrum of 7-Methoxybenzofuran-3(2H)-one displays characteristic absorption bands

that confirm the presence of its key functional groups.

C=O Stretch: A strong absorption band at 1705 cm⁻¹ is indicative of the carbonyl group of

the five-membered ring ketone. The position of this peak is slightly higher than a typical

acyclic ketone due to ring strain.

C=C Aromatic Stretches: The absorptions at 1605 and 1485 cm⁻¹ are characteristic of the

carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O Stretches: The strong band at 1280 cm⁻¹ can be assigned to the stretching vibration of

the aryl ether C-O bond, while the band at 1080 cm⁻¹ corresponds to the aliphatic ether C-O

bond stretching.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

m/z Relative Intensity (%) Proposed Fragment

164 100 [M]⁺ (Molecular Ion)

136 80 [M - CO]⁺

108 40
[M - CO - CO]⁺ or [M -

C₂H₂O]⁺

77 30 [C₆H₅]⁺
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Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV in Electron Ionization - EI), causing them to lose an electron and

form a positively charged molecular ion ([M]⁺).

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

The mass spectrum of 7-Methoxybenzofuran-3(2H)-one shows a clear molecular ion peak

and a characteristic fragmentation pattern.

Molecular Ion Peak: The peak at m/z 164 corresponds to the molecular weight of the

compound (C₉H₈O₃), confirming its elemental composition. This is also the base peak,

indicating the relative stability of the molecular ion.

Fragmentation Pattern: A plausible fragmentation pathway involves the initial loss of a

neutral carbon monoxide (CO) molecule from the carbonyl group, leading to the fragment ion

at m/z 136. Subsequent fragmentation can lead to other observed ions.

[M]⁺
m/z = 164

[M - CO]⁺
m/z = 136

- CO [M - CO - CO]⁺
m/z = 108

- CO or - C₂H₂O [C₆H₅]⁺
m/z = 77

- OCH₃

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1586649?utm_src=pdf-body
https://www.benchchem.com/product/b1586649?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586649?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural
Elucidation of 7-Methoxybenzofuran-3(2H)-one]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1586649#7-methoxybenzofuran-3-2h-
one-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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